1-(4-Hydroxyphenyl)cyclopentane-1-carbonitrile
Description
1-(4-Hydroxyphenyl)cyclopentane-1-carbonitrile is a nitrile-containing cyclopentane derivative featuring a hydroxyl-substituted phenyl ring. This compound has been investigated in medicinal chemistry, particularly as a precursor in synthesizing sulfonamide inhibitors targeting WD repeat-containing proteins . Its synthesis involves cyclization of 2-(4-(benzyloxy)-3-nitrophenyl)acetonitrile with 1,4-dibromobutane under basic conditions (NaH/DMSO), followed by deprotection and reduction steps to yield the final product .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6,14H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBVZRNSKZKSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261083 | |
| Record name | 1-(4-Hydroxyphenyl)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81324-97-2 | |
| Record name | 1-(4-Hydroxyphenyl)cyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81324-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxyphenyl)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Hydroxyphenyl)cyclopentane-1-carbonitrile typically involves the reaction of 4-hydroxybenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then subjected to a cyanation reaction to introduce the nitrile group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium cyanide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group typically yields a ketone, while reduction of the nitrile group results in an amine .
Scientific Research Applications
1-(4-Hydroxyphenyl)cyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ primarily in substituents on the phenyl ring or modifications to the cyclopentane scaffold. Key examples include:
Impact of Substituents on Properties
- Polarity/Solubility: The hydroxyl group in the target compound increases polarity compared to methoxy (-OCH3, ) or chloro (-Cl, ) analogs.
- Reactivity: Amino (-NH2) substitution (CAS 115279-73-7) enables participation in coupling reactions (e.g., amide bond formation), making it a versatile intermediate . The nitro (-NO2) group (CAS 908512-93-6) acts as an electron-withdrawing moiety, facilitating electrophilic substitution reactions .
- Biological Activity: The hydroxyl and amino derivatives are prioritized in drug discovery due to their ability to form interactions with biological targets.
- Thermal Stability : The methoxy analog’s higher boiling point (145°C at 1 Torr, ) compared to the hydroxyl variant suggests increased thermal stability, likely due to reduced hydrogen bonding and lower polarity.
Biological Activity
1-(4-Hydroxyphenyl)cyclopentane-1-carbonitrile (CPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with CPC, supported by data tables and case studies.
- Molecular Formula : C12H13NO
- Molecular Weight : 201.24 g/mol
- IUPAC Name : 1-(4-Hydroxyphenyl)cyclopentane-1-carbonitrile
Biological Activities
CPC has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that CPC exhibits significant antimicrobial properties against a range of pathogens. Its effectiveness varies with concentration and the specific microorganism being tested.
- Antioxidant Activity : CPC has demonstrated antioxidant properties, which contribute to its potential in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that CPC may modulate inflammatory pathways, reducing markers of inflammation in vitro and in vivo.
The biological activity of CPC can be attributed to its structural characteristics, particularly the presence of the hydroxyl group on the phenyl ring and the nitrile group. These functional groups are believed to interact with biological targets, influencing various cellular processes.
Table 1: Summary of Biological Activities of CPC
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of CPC against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.
Case Study 2: Antioxidant Properties
In a separate investigation, CPC was tested for its antioxidant capacity using the DPPH radical scavenging assay. Results showed that CPC exhibited an IC50 value of 25 µg/mL, highlighting its potential as a natural antioxidant agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
